molecular formula C22H25NO5 B13844964 5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate; Amitriptyline EP Impurity F

5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate; Amitriptyline EP Impurity F

Cat. No.: B13844964
M. Wt: 383.4 g/mol
InChI Key: QFIDJPMHGAQWEF-UHFFFAOYSA-N
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Description

Chemical Name: 5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate Synonyms: Z-10-Hydroxyamitriptyline, Amitriptyline EP Impurity F, 5H-Dibenzo[a,d]cyclohepten-10-ol Oxalate derivative . Molecular Formula:

  • Base compound: C₂₀H₂₃NO
  • Oxalate salt: C₂₀H₂₃NO·C₂H₂O₄ Molecular Weight: 383.44 g/mol (as oxalate) . CAS No.: 1246833-15-7 (oxalate salt) .

Amitriptyline EP Impurity F is a process-related impurity and metabolite of amitriptyline, a tricyclic antidepressant. It features a hydroxyl group at position 10 of the dibenzo[a,d]cycloheptene ring system and a dimethylamino-substituted propylidene chain at position 5 . Its structural characteristics influence its polarity, stability, and pharmacological profile compared to the parent drug and other analogs.

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol;oxalic acid

InChI

InChI=1S/C20H23NO.C2H2O4/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19;3-1(4)2(5)6/h3-6,8-12,20,22H,7,13-14H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

QFIDJPMHGAQWEF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategy

The general synthetic strategy involves:

  • Step 1: Formation of the dibenzo[a,d]cycloheptene skeleton
    This core structure is typically prepared through well-established methods involving cyclization reactions of biphenyl derivatives or related precursors.

  • Step 2: Introduction of the 10-hydroxy group
    Hydroxylation at the 10-position is achieved by selective oxidation or hydroxylation reactions, often using controlled reagents to avoid over-oxidation.

  • Step 3: Attachment of the 3-(dimethylamino)propylidene side chain
    This step involves condensation or substitution reactions where the dimethylamino-propylidene moiety is introduced at the 5-position, often via a Wittig or related olefination reaction to install the propylidene double bond.

  • Step 4: Formation of the oxalate salt
    The free base is reacted with oxalic acid under controlled conditions to form the oxalate salt, enhancing crystalline purity and facilitating analytical characterization.

Detailed Synthetic Procedure (Representative)

A typical preparation method reported in literature and custom synthesis catalogs includes:

  • Starting material preparation: The dibenzo[a,d]cycloheptene intermediate is synthesized or procured.

  • Hydroxylation: The intermediate is selectively hydroxylated at the 10-position using mild oxidizing agents such as m-chloroperbenzoic acid or via enzymatic methods to yield the 10-hydroxy derivative.

  • Side chain introduction: The 3-(dimethylamino)propylidene group is introduced via a condensation reaction with an appropriate aldehyde or ketone precursor containing the dimethylamino group, often under basic or acidic catalysis to form the propylidene double bond.

  • Purification: The crude product is purified by recrystallization or chromatography.

  • Salt formation: The purified free base is dissolved in a suitable solvent and treated with oxalic acid to precipitate the oxalate salt, which is filtered and dried.

Analytical Characterization Supporting Preparation

The successful preparation is confirmed by:

Research Discoveries and Developments

Impurity Profiling in Amitriptyline Production

Summary Table of Preparation Parameters

Preparation Step Reagents/Conditions Outcome/Notes
Dibenzo[a,d]cycloheptene core synthesis Cyclization of biphenyl derivatives Core skeleton for further modification
Hydroxylation at 10-position Mild oxidants (e.g., m-CPBA) or enzymatic Selective introduction of hydroxyl group
Side chain introduction Condensation with dimethylaminopropyl aldehyde/ketone, base or acid catalysis Formation of propylidene double bond
Purification Recrystallization or chromatography Removal of impurities
Oxalate salt formation Reaction with oxalic acid in suitable solvent Stable crystalline salt for analytical use

The preparation of 5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate involves a multi-step synthetic process starting from the dibenzo[a,d]cycloheptene core, selective hydroxylation, side chain introduction via condensation, and final salt formation with oxalic acid. This compound serves as an essential impurity reference standard in amitriptyline pharmaceutical quality control. The preparation methods have been refined over years of research to ensure high purity, reproducibility, and stability, supported by comprehensive analytical characterization.

Chemical Reactions Analysis

Types of Reactions

10-Hydroxy Amitriptyline Oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various hydroxylated and demethylated derivatives of Amitriptyline, which are studied for their pharmacological properties .

Scientific Research Applications

Chemical Profile

  • Chemical Name : 5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol oxalate
  • CAS Number : 1159-82-6
  • Molecular Formula : C20H23NO
  • Molecular Weight : 293.4 g/mol

Analytical Method Development

Amitriptyline EP Impurity F is primarily utilized in the development of analytical methods for the quantification and identification of impurities in pharmaceutical formulations. It serves as a reference standard in:

  • High-Performance Liquid Chromatography (HPLC) : Used for separating and quantifying impurities during stability testing and formulation development.
  • Mass Spectrometry (MS) : Assists in confirming the identity of impurities through mass analysis.

Quality Control (QC)

In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) is critical. Amitriptyline EP Impurity F is employed in:

  • Quality Assurance Testing : It helps in validating the quality of amitriptyline formulations by providing benchmarks for acceptable impurity levels.
  • Abbreviated New Drug Applications (ANDA) : Regulatory submissions require detailed impurity profiles, where this compound is essential for compliance with pharmacopoeial standards.

Stability Studies

The compound aids in stability studies of amitriptyline formulations by:

  • Monitoring degradation pathways and identifying potential degradation products that may affect efficacy and safety.

Case Study 1: Impurity Profiling in Amitriptyline Formulations

A study conducted by researchers at a leading pharmaceutical company focused on the impurity profiling of amitriptyline formulations. They utilized Amitriptyline EP Impurity F as a reference standard in HPLC to assess the levels of various impurities over time under different storage conditions. The findings indicated that certain storage conditions significantly increased impurity levels, necessitating adjustments in storage protocols.

Case Study 2: Regulatory Compliance

In a regulatory submission for an ANDA for an amitriptyline product, a pharmaceutical company demonstrated compliance with FDA guidelines by providing detailed impurity profiles using Amitriptyline EP Impurity F. The study highlighted the importance of this compound in meeting stringent regulatory requirements and ensuring patient safety.

Mechanism of Action

The mechanism of action of 10-Hydroxy Amitriptyline Oxalate involves its interaction with neurotransmitter transporters. It inhibits the reuptake of norepinephrine and serotonin, increasing their concentration at synaptic clefts. This action is similar to that of Amitriptyline, contributing to its antidepressant effects .

Comparison with Similar Compounds

Amitriptyline and Its Impurities

Parameter Amitriptyline EP Impurity F Amitriptyline (Parent Drug) Amitriptyline EP Impurity D
Structure 10-hydroxy, 5-propylidene (unsaturated) No hydroxyl, 5-propylidene (unsaturated) 5-hydroxy, 5-propyl (saturated)
Molecular Formula C₂₀H₂₃NO·C₂H₂O₄ C₂₀H₂₃N·HCl C₂₀H₂₅NO
CAS No. 1246833-15-7 549-18-8 1159-03-1
Key Differences Oxidative metabolite, hydroxyl at C10 Primary active compound Reduced propyl chain, saturated bond
Pharmacological Role Inactive impurity/metabolite Serotonin/norepinephrine reuptake inhibitor Synthetic intermediate
Polarity Higher (due to -OH and oxalate) Moderate Moderate (lower than Impurity F)

Notes:

  • Impurity F’s hydroxyl group increases polarity, affecting its metabolic clearance compared to amitriptyline .

Nortriptyline Metabolites

Parameter Amitriptyline EP Impurity F cis-10-Hydroxy Nortriptyline
Structure 10-hydroxy, dimethylamino-propylidene 10-hydroxy, methylamino-propylidene
Molecular Formula C₂₀H₂₃NO·C₂H₂O₄ C₁₉H₂₁NO
CAS No. 1246833-15-7 47132-19-4
Key Differences Dimethylamino group, oxalate salt Methylamino group, nortriptyline analog
Biological Activity Inactive Active metabolite of nortriptyline

Notes:

  • The substitution of dimethylamino (Impurity F) vs. methylamino (cis-10-Hydroxy Nortriptyline) alters receptor binding and metabolic pathways .

Cyclobenzaprine-Related Compounds

Parameter Amitriptyline EP Impurity F Cyclobenzaprine Related Compound A
Structure 10-hydroxy, unsaturated propylidene 5-hydroxy, saturated propyl
Molecular Formula C₂₀H₂₃NO·C₂H₂O₄ C₂₀H₂₃NO
CAS No. 1246833-15-7 1159-03-1
Key Differences Hydroxyl at C10, unsaturated chain Hydroxyl at C5, saturated chain
Functional Role Amitriptyline impurity Cyclobenzaprine synthetic intermediate

Notes:

  • Cyclobenzaprine analogs lack the dibenzo[a,d]cyclohepten-10-ol moiety, affecting their interaction with monoamine transporters .

Structural Analogs in Pharmacology

Parameter Amitriptyline EP Impurity F MK-801 (Dizocilpine)
Structure Dibenzo ring with hydroxyl/propylidene Dibenzo ring with imine group
Pharmacological Target N/A (inactive impurity) NMDA receptor antagonist
CAS No. 1246833-15-7 77086-22-7
Key Differences No imine group, no CNS activity High-affinity NMDA blockade

Notes:

  • MK-801’s imine group enables strong binding to NMDA receptors, unlike Impurity F, which lacks this functionality .

Research Findings and Significance

  • Metabolic Pathways : Impurity F is a product of amitriptyline oxidation, with the hydroxyl group introduced via cytochrome P450 enzymes. Its formation is closely monitored in pharmaceutical quality control .
  • Toxicity Profile : While amitriptyline itself has cardiotoxic effects, Impurity F’s toxicity is less studied but presumed lower due to its inactive status .
  • Environmental Impact: Classified as UN3077 (environmentally hazardous substance), requiring careful disposal compared to non-hazardous analogs .

Biological Activity

5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate, commonly referred to as Amitriptyline EP Impurity F, is a chemical compound associated with the tricyclic antidepressant (TCA) amitriptyline. Understanding its biological activity is crucial for assessing its safety and efficacy in therapeutic applications. This article synthesizes available research findings, case studies, and pharmacological data to elucidate the biological activity of this compound.

  • Chemical Name : 5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate
  • CAS Number : 64520-05-4
  • Molecular Formula : C20H23NO
  • Molecular Weight : 293.4 g/mol

Amitriptyline EP Impurity F shares a similar mechanism of action with its parent compound, amitriptyline. It primarily functions by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby enhancing their availability in the synaptic cleft. This action is facilitated through:

  • Serotonin Transporter (SERT) Inhibition : The compound exhibits strong binding affinity to SERT, which is critical for mood regulation.
  • Norepinephrine Transporter (NET) Inhibition : Similar to SERT, NET inhibition contributes to increased norepinephrine levels.
  • Receptor Interactions : Amitriptyline and its impurities interact with various receptors including alpha-adrenergic, histaminergic (H1), and muscarinic receptors, which can lead to diverse physiological effects including sedation and anticholinergic side effects .

Pharmacokinetics

The pharmacokinetic profile of amitriptyline is well-studied and provides insights into the behavior of its impurities:

  • Absorption : Rapidly absorbed with a bioavailability ranging from 30% to 60% due to extensive first-pass metabolism.
  • Distribution : High volume of distribution (approximately 17.1 L/kg), indicating significant tissue binding.
  • Metabolism : Primarily metabolized by CYP2C19 and CYP3A4, yielding active metabolites such as nortriptyline .
  • Elimination Half-life : Approximately 10 to 28 hours, with renal excretion being the primary route for both the parent drug and its metabolites.

Antidepressant Effects

Research indicates that amitriptyline EP Impurity F may retain some antidepressant properties due to its structural similarity to amitriptyline. Chronic administration has been shown to elevate brain-derived neurotrophic factor (BDNF) levels, which are often reduced in depressive disorders .

Case Studies

  • Clinical Observations : In patients treated with amitriptyline for major depressive disorder (MDD), improvements in mood were correlated with increased levels of both serotonin and norepinephrine.
  • Adverse Effects : Side effects associated with amitriptyline include sedation, dry mouth, and potential cardiovascular issues due to receptor interactions .

Toxicity Profile

Amitriptyline EP Impurity F exhibits a toxicity profile similar to that of amitriptyline:

  • Toxicity Data :
    • Oral TDLO (child): 4167 μg/kg
    • Oral TDLO (adult): 714 μg/kg/1D
    • Risk of overdose leading to severe anticholinergic symptoms and cardiac arrhythmias has been documented .

Q & A

Basic: How can researchers analytically identify and quantify Amitriptyline EP Impurity F in pharmaceutical formulations?

Methodological Answer:
Amitriptyline EP Impurity F is typically identified and quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. Key parameters include:

  • Column : C18 (5 µm, 250 mm × 4.6 mm) .
  • Mobile phase : Gradient elution with acetonitrile and phosphate buffer (pH 3.0) to resolve impurities from the parent compound .
  • Detection wavelength : 254 nm, optimized for aromatic chromophores .
  • Reference standards : Pharmacopeial-grade impurities (e.g., LGC Standards) ensure accurate calibration .
    Validation should follow ICH Q2(R1) guidelines, including linearity (1–120% of specification limit), precision (RSD < 2%), and recovery (98–102%) .

Basic: What synthetic pathways are reported for the preparation of Amitriptyline EP Impurity F?

Methodological Answer:
The impurity is synthesized via:

Aldol condensation : Reacting 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol with 3-(dimethylamino)propanal in acidic conditions to form the propylidene side chain .

Oxalate salt formation : Treating the free base with oxalic acid in ethanol, followed by recrystallization to achieve >95% purity .
Critical intermediates (e.g., dibenzosuberone derivatives) must be monitored using thin-layer chromatography (TLC) to avoid side reactions .

Advanced: What are the critical considerations in designing stability studies to assess the degradation kinetics of Amitriptyline EP Impurity F?

Methodological Answer:
Stability studies should evaluate:

  • Stress conditions : Acid/alkali hydrolysis (0.1–1.0 M HCl/NaOH), oxidative stress (3% H2O2), and photolysis (ICH Q1B) to simulate degradation pathways .
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life by analyzing degradation rates at 40°C/75% RH and 60°C .
  • Analytical specificity : LC-MS/MS distinguishes degradation products from process-related impurities (e.g., cyclobenzaprine derivatives) .
    Contradictory data on oxidative stability (e.g., variable half-lives in acidic vs. neutral pH) necessitate pH-controlled matrices .

Advanced: How can researchers resolve structural discrepancies in reported molecular weights or stereochemical configurations of Amitriptyline EP Impurity F?

Methodological Answer:
Discrepancies arise due to:

  • Tautomerism : The propylidene side chain exhibits E/Z isomerism, requiring nuclear Overhauser effect (NOE) NMR to confirm the (5EZ,10RS) configuration .
  • Salt vs. free base : Molecular weight varies between the free base (293.40 g/mol) and oxalate salt (383.44 g/mol); electrospray ionization mass spectrometry (ESI-MS) clarifies this .
  • X-ray crystallography : Resolves ambiguities in dihydrodibenzoannulene ring conformation, validated against Cambridge Structural Database entries .

Advanced: What advanced spectroscopic techniques elucidate the metabolic pathways of Amitriptyline EP Impurity F in vitro?

Methodological Answer:

  • In vitro models : Human liver microsomes (HLM) incubated with NADPH, analyzed via LC-HRMS to detect hydroxylated metabolites .
  • Isotopic labeling : <sup>13</sup>C-labeled impurity tracks carbon rearrangement during CYP450-mediated oxidation .
  • Molecular docking : Predicts binding affinity to CYP2D6 using AutoDock Vina, correlating with experimental Km values from Michaelis-Menten kinetics .

Basic: What safety protocols are essential when handling Amitriptyline EP Impurity F in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • First aid : Immediate 15-minute eye rinse with saline and medical consultation for persistent irritation . Toxicity data gaps warrant precautionary exposure limits (PEL: 0.1 mg/m<sup>3</sup>) .

Advanced: How does the stereochemical configuration of Amitriptyline EP Impurity F influence its pharmacological activity?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak AD-H columns to separate enantiomers, revealing (10R) configuration’s higher affinity for serotonin transporters (SERT) .
  • Pharmacodynamics : Radioligand binding assays (e.g., [<sup>3</sup>H]citalopram displacement) show 10R-isomer inhibits SERT at IC50 = 12 nM vs. 85 nM for 10S .
  • Molecular dynamics simulations : Predict solvent-accessible surface area (SASA) differences impacting membrane permeability .

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